molecular formula C13H10N2O2 B14910601 4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid

4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid

Cat. No.: B14910601
M. Wt: 226.23 g/mol
InChI Key: WGNODVYGRGBQOS-UHFFFAOYSA-N
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Description

4-((Pyridin-4-ylmethylene)amino)benzoic acid is an organic compound that features a pyridine ring attached to a benzoic acid moiety through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-4-ylmethylene)amino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and 4-pyridinecarboxaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for 4-((Pyridin-4-ylmethylene)amino)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-4-ylmethylene)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((Pyridin-4-ylmethylene)amino)benzoic acid involves its ability to interact with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyridine ring can act as a Lewis base, targeting Lewis acidic sites, while the carboxyl group can interact with metal ions or other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Pyridin-3-ylmethylene)amino)benzoic acid
  • 4-((Pyridin-2-ylmethylene)amino)benzoic acid
  • 4-((Pyridin-4-ylmethyl)amino)benzoic acid

Uniqueness

4-((Pyridin-4-ylmethylene)amino)benzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and reactivity. This positional isomerism can result in different chemical and biological activities compared to its analogs .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(pyridin-4-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C13H10N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H,(H,16,17)

InChI Key

WGNODVYGRGBQOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=CC2=CC=NC=C2

Origin of Product

United States

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